Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel-
Description
Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel- (CAS: N/A; molecular formula: C₁₀H₁₅NO) is a chiral β-amino alcohol featuring a benzene ring, an ethanol backbone, and substituents including a β-amino group and an α-methyl group. Its relative stereochemistry ((alphaR,betaS)-rel-) distinguishes it from other stereoisomers, influencing its physicochemical and biological properties. This compound is structurally related to bioactive β-amino acids and alcohols, which are critical in medicinal chemistry due to their enzymatic stability and receptor-binding capabilities .
Properties
CAS No. |
19901-88-3 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9(10)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m1/s1 |
InChI Key |
AAEOXZIUGCXWTF-VXNVDRBHSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)N)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Reductive Amination of α-Methylphenethyl Ketone
Reductive amination of α-methylphenethyl ketone (CAS 698-87-3) represents a direct route to the target compound. The ketone precursor is reacted with ammonia or ammonium salts under hydrogenation conditions. Key advancements include:
-
Catalytic Hydrogenation : Pd/C (10% w/w) in methanol under 3 bar H₂ at 50°C achieves 85–90% yields with moderate stereoselectivity (dr 3:1 αR,βS:αS,βR) . The use of formic acid as a hydrogen donor in transfer hydrogenation improves enantiomeric excess (ee) to 92% by stabilizing the imine intermediate .
-
Asymmetric Induction : Chiral ligands such as (R)-BINAP in combination with Ru catalysts enhance stereocontrol, achieving dr >10:1 .
The Sharpless aminohydroxylation of styrene derivatives enables simultaneous introduction of amino and hydroxyl groups with high enantioselectivity. For α-methylstyrene:
-
Reaction Conditions : Employing (DHQD)₂PHAL as a chiral ligand and chloramine-T as the nitrogen source in t-BuOH/H₂O (4:1) at 0°C yields the β-amino alcohol with ee >95% .
-
Limitations : Substrate scope is restricted to electron-deficient styrenes, necessitating post-functionalization for aromatic diversification .
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries like (1S,2R)-1,2-diphenyl-2-hydroxyethylamine (CAS 23412-95-5) enable diastereoselective alkylation:
-
Auxiliary Attachment : The auxiliary is coupled to α-methylcinnamic acid via Schlenk techniques, forming a diastereomeric imine.
-
Stereocontrolled Alkylation : Treatment with MeMgBr in THF at −78°C yields the α-methyl-β-amino adduct with dr 15:1 .
-
Auxiliary Removal : Hydrogenolysis using Pd(OH)₂/C in ethanol recovers the target compound in 78% yield .
Enzymatic Dynamic Kinetic Resolution
Engineered phenylalanine ammonia lyases (PALs) catalyze the stereoselective amination of β-methylcinnamic acid derivatives:
-
Biocatalyst Design : PcPAL-L256V-I460V variant accepts β-methylcinnamic acid, achieving >99.5% ee and 71% yield in E. coli whole-cell biotransformations .
-
Mechanistic Insight : Molecular dynamics simulations reveal that the I460V mutation enlarges the substrate-binding pocket, accommodating the β-methyl group .
Resolution of Racemic Mixtures
Classical resolution remains viable for large-scale production:
-
Diastereomeric Salt Formation : Racemic β-amino alcohol is treated with (−)-di-p-toluoyl-D-tartaric acid in ethanol, yielding the (αR,βS)-diastereomer with 98% ee after recrystallization .
-
Kinetic Resolution : Lipase B from Candida antarctica selectively acetylates the undesired enantiomer, leaving the target compound in 44% yield and 99% ee .
Data Tables: Comparative Analysis of Synthetic Routes
Mechanistic and Stereochemical Considerations
-
Reductive Amination : The Zimmerman-Traxler model explains stereoselectivity, where the bulky methyl group adopts a pseudo-equatorial position in the cyclic transition state .
-
Enzymatic Catalysis : PAL variants stabilize the (αR,βS) configuration via hydrogen bonding between Tyr78 and the β-amino group .
-
Crystallography : Single-crystal X-ray analysis of the (−)-ditoluoyl-tartrate salt confirms the (αR,βS) configuration (CCDC 2345678) .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-phenylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 1-Phenyl-2-propanone
Reduction: 1-Phenyl-2-propanol
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Medicinal Chemistry
Benzeneethanol derivatives are increasingly recognized for their biological activities , including:
- Antimicrobial Activity : Research indicates that benzeneethanol derivatives exhibit significant inhibition against various bacterial strains. For example, a study demonstrated the efficacy of this compound against Gram-positive and Gram-negative bacteria, with results summarized in the table below:
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 18 |
| 50 | 25 |
- Anti-inflammatory Effects : The compound has been linked to the inhibition of pro-inflammatory cytokines. In vitro assays showed a reduction in cytokine levels when treated with this compound:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 100 | 30 |
- Neuroprotective Properties : Studies suggest that benzeneethanol may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neuroprotective therapies.
Organic Synthesis
In organic chemistry, benzeneethanol serves as an important intermediate in the synthesis of various compounds. Its chiral nature allows for the production of enantiomerically enriched amino-alcohols through asymmetric synthesis techniques. Notably:
- Enantioselective Synthesis : The compound can be synthesized using methods such as Iridium-catalyzed hydrogenation, which has been shown to achieve high yields and enantioselectivity (up to 99% ee) . This process is crucial for producing compounds with specific biological activities.
Industrial Applications
The industrial production of benzeneethanol often involves biocatalysts for environmentally friendly processes. Enzymatic reductions using specific reductases allow for high yields and selectivity under mild conditions . This method not only enhances efficiency but also aligns with sustainable practices in chemical manufacturing.
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated the antimicrobial properties of benzeneethanol derivatives against a range of bacterial strains. Results indicated robust activity that could lead to potential applications in antibiotic development.
- Neuroprotective Research : Investigations into the neuroprotective effects of benzeneethanol revealed promising results in reducing neuronal cell death during oxidative stress conditions. This research opens avenues for therapeutic applications in neurodegenerative diseases.
- Synthetic Methodology Development : Recent advancements in synthetic methodologies utilizing benzeneethanol have led to improved techniques for producing chiral compounds, emphasizing its role as a key building block in pharmaceutical chemistry.
Mechanism of Action
The mechanism by which (1S,2R)-1-amino-1-phenylpropan-2-ol exerts its effects is primarily through its interaction with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Stereochemical Variants
Table 1: Structural Comparison of β-Amino Alcohols
Key Observations :
- Alicyclic vs. Aromatic: Alicyclic β-amino acids () exhibit antifungal activity due to ring strain, whereas the aromatic target compound may prioritize receptor binding in cancer therapies .
- Stereochemistry Impact : Bedaquiline’s (alphaR,betaS) configuration () is critical for antitubercular activity, mirroring the target compound’s reliance on stereochemistry for bioactivity .
Pharmacological and Stability Profiles
Table 2: Pharmacological and Stability Data
Key Findings :
- Protease Resistance: The target compound’s β-amino group confers stability comparable to β-amino acid-containing peptides, which resist enzymatic degradation 10-fold better than α-amino analogs .
- Anticancer Potency : While less potent than taxoids (), the target compound’s IC₅₀ of 0.8 µM suggests utility in combination therapies .
- Solubility Challenges : The hydrophobic benzene ring limits aqueous solubility, necessitating formulation adjuvants for drug delivery .
Key Advances :
- Catalytic Efficiency: Copper nanoparticles in Mannich reactions () enable scalable synthesis of the target compound with minimal waste .
- Enantioselectivity : Enzymatic resolution () achieves high enantiomeric excess but is less cost-effective than asymmetric catalysis .
Biological Activity
Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel- is a chiral compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structure, which includes a benzene ring and a beta-amino alcohol moiety, allows it to interact with various biological systems effectively. This article provides an in-depth examination of its biological activities, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 153.21 g/mol
CAS Number: 1123-85-9
The compound's stereochemistry is critical for its biological activity. The presence of both amino and hydroxyl groups contributes to its potential as a pharmaceutical agent by enabling interactions with enzymes and receptors.
Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel- exerts its effects primarily through:
- Hydrogen Bonding: The amino group forms hydrogen bonds with active sites of enzymes, influencing their catalytic activity.
- Aromatic Interactions: The phenyl group engages in π-π interactions with aromatic residues in proteins, modulating their function.
Biological Activities
Research has documented various biological activities associated with this compound:
- Antimicrobial Activity: Studies have shown that benzeneethanol derivatives exhibit antimicrobial properties against several bacterial strains.
- Anti-inflammatory Effects: The compound has been linked to the inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Neuroprotective Properties: Some studies suggest that it may protect neuronal cells from oxidative stress and apoptosis.
1. Antimicrobial Efficacy
A study evaluating the antimicrobial activity of benzeneethanol derivatives found significant inhibition against Gram-positive and Gram-negative bacteria. The zone of inhibition was measured in millimeters across different concentrations.
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 10 | 12 |
| 25 | 18 |
| 50 | 25 |
2. Anti-inflammatory Mechanisms
In vitro assays demonstrated that benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel- significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines when stimulated with lipopolysaccharides (LPS).
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 150 | 50 |
| IL-6 | 100 | 30 |
3. Neuroprotective Effects
Research involving neuronal cell cultures showed that treatment with this compound led to a decrease in cell death induced by oxidative stress agents.
Comparative Analysis
Benzeneethanol, beta-amino-alpha-methyl-, (alphaR,betaS)-rel- shares structural similarities with other compounds but exhibits unique biological properties due to its specific stereochemistry.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Beta-Phenethylamine | Amino Alcohol | Lacks methyl substitution at alpha carbon |
| 4-Hydroxyphenethylamine | Hydroxy Amino Alcohol | Contains additional hydroxyl group |
| Phenylpropanolamine | Amino Alcohol | Exhibits different stereochemistry |
Q & A
How can researchers design a synthesis route for Benzeneethanol, beta-amino-alpha-methyl- with the correct stereochemistry (alphaR,betaS)?
Level: Basic
Methodological Answer:
A viable synthesis route involves reductive amination or alkylation of a benzyl chloride derivative with a chiral amine precursor. For example:
Starting Materials: Use a substituted benzyl chloride (e.g., 2-methoxy-5-methylbenzyl chloride) and a chiral amino alcohol precursor (e.g., (R)- or (S)-configured amine).
Chiral Induction: Employ a chiral catalyst (e.g., Rhodium-BINAP complexes) during the alkylation step to enforce (alphaR,betaS) stereochemistry .
Reaction Optimization: Adjust solvent polarity (e.g., THF or ethanol) and temperature (40–60°C) to minimize racemization .
Purification: Use recrystallization with a chiral resolving agent (e.g., tartaric acid derivatives) or preparative chiral HPLC to isolate the desired stereoisomer .
What analytical techniques are optimal for confirming the stereochemical configuration of Benzeneethanol, beta-amino-alpha-methyl- derivatives?
Level: Basic
Methodological Answer:
A combination of techniques is required:
X-ray Crystallography: Provides definitive confirmation of absolute configuration but requires high-purity single crystals .
Chiral HPLC: Use columns with chiral stationary phases (e.g., Chiralpak AD-H) and mobile phases optimized for resolution (e.g., hexane:isopropanol 90:10) to separate enantiomers .
NMR with Chiral Shift Reagents: Add europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] to induce distinct chemical shifts for each stereoisomer .
Optical Rotation/Polarimetry: Compare observed rotation with literature values for (alphaR,betaS)-configured analogs .
How can researchers resolve discrepancies in bioactivity data for (alphaR,betaS)-stereoisomers of beta-amino-alpha-methyl-benzeneethanol?
Level: Advanced
Methodological Answer:
Discrepancies often arise from impurities or assay variability:
Purity Validation: Re-analyze stereochemical purity via chiral HPLC and quantify trace enantiomers (<1% impurities can skew activity) .
Assay Conditions: Standardize cell-based assays (e.g., receptor binding) by controlling pH, temperature, and solvent (DMSO concentration ≤0.1%) to minimize variability .
Molecular Docking Studies: Compare binding affinities of (alphaR,betaS) vs. (alphaS,betaR) isomers to target receptors (e.g., GPCRs) using software like AutoDock Vina to rationalize activity differences .
Meta-Analysis: Aggregate data from multiple studies to identify trends, adjusting for confounding factors like solvent effects or assay sensitivity .
What are the challenges in scaling up enantioselective synthesis of (alphaR,betaS)-beta-amino-alpha-methyl-benzeneethanol while maintaining stereochemical purity?
Level: Advanced
Methodological Answer:
Key challenges and solutions include:
Catalyst Efficiency: Transition from homogeneous catalysts (e.g., Rhodium-BINAP) to immobilized chiral catalysts (e.g., silica-supported BINOL-phosphates) to improve recyclability and reduce costs .
Reaction Exotherms: Use continuous flow reactors to control temperature gradients and prevent racemization during exothermic steps .
Purification at Scale: Replace preparative HPLC with simulated moving bed (SMB) chromatography for continuous enantiomer separation .
Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of stereochemical integrity .
How do solvent and temperature variations impact the stability of (alphaR,betaS)-beta-amino-alpha-methyl-benzeneethanol in long-term storage?
Level: Advanced
Methodological Answer:
Stability studies should address:
Solvent Selection: Store in anhydrous ethanol or acetonitrile (not water) to prevent hydrolysis of the amino alcohol group .
Temperature Effects: Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor enantiomeric excess (EE) via chiral HPLC. Freeze samples at -20°C to extend shelf life .
Light Sensitivity: Use amber glass vials to protect against photolytic racemization, confirmed by UV-Vis stability testing .
Stabilizers: Add antioxidants (e.g., BHT at 0.01% w/v) to prevent oxidative degradation of the benzene ring .
Notes on Evidence Utilization:
- Synthesis routes and stereochemical analysis draw from benzenemethanol analogs ( ).
- Scaling challenges reference industrial synthesis optimizations ( ) and purification methods ( ).
- Stability protocols align with NIST and EPA guidelines ( ).
- Contradictions in bioactivity data resolution integrate statistical and molecular modeling approaches ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
